

Technical Guide: 3-(2-Pyridyl)aniline (CAS: 15889-32-4)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(2-Pyridyl)aniline

Cat. No.: B103558

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Pyridyl)aniline, with CAS number 15889-32-4, is a biaryl amine compound featuring a pyridine ring linked to an aniline moiety at the meta-position. This structural arrangement makes it a valuable and versatile building block in medicinal chemistry and materials science. The presence of two distinct nitrogen atoms—the sp^2 -hybridized nitrogen in the pyridine ring and the sp^3 -hybridized amino group on the aniline ring—provides multiple sites for chemical modification and coordination.

The pyridyl-aniline scaffold is recognized as a "privileged structure" in drug discovery, frequently appearing in molecules designed to interact with biological targets, particularly protein kinases. The pyridine nitrogen can act as a hydrogen bond acceptor, often interacting with the hinge region of kinase ATP-binding pockets, while the aniline group serves as a versatile anchor for introducing further substitutions to enhance potency and selectivity. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications.

Physicochemical Properties

The core physicochemical properties of **3-(2-Pyridyl)aniline** are summarized below. These properties are essential for its handling, reaction setup, and formulation.

Property	Value	Reference(s)
CAS Number	15889-32-4	[1]
Molecular Formula	C ₁₁ H ₁₀ N ₂	[1]
Molecular Weight	170.21 g/mol	[1]
Appearance	Solid	
Melting Point	72-73 °C	
Boiling Point	357.5 °C at 760 mmHg; 145-147 °C at 0.1 Torr	
Density (Predicted)	1.133 ± 0.06 g/cm ³	
Solubility	Slightly soluble in water (1.9 g/L at 25 °C)	
Flash Point	197.3 °C	
Refractive Index	1.626	
XLogP3	1.9	[1]
Topological Polar Surface Area	38.9 Å ²	[1]

Spectroscopic Data

While a comprehensive public database of spectra for **3-(2-Pyridyl)aniline** is not readily available, the following table outlines the expected characteristic signals based on its structure and data from analogous compounds.

Technique	Expected Characteristics
^1H NMR	Aromatic protons (8H) expected in the δ 6.5-8.7 ppm range, with distinct coupling patterns for the substituted pyridine and aniline rings. A broad singlet for the $-\text{NH}_2$ protons (2H) is also anticipated.
^{13}C NMR	Signals for 11 carbon atoms. Aromatic carbons typically appear in the δ 110-160 ppm range. The carbon attached to the amino group would be shifted upfield compared to the others on the aniline ring.
IR Spectroscopy	Characteristic N-H stretching bands for the primary amine group around $3300\text{-}3500\text{ cm}^{-1}$. C=N and C=C stretching vibrations for the aromatic rings are expected in the $1400\text{-}1600\text{ cm}^{-1}$ region.
Mass Spectrometry	The molecular ion peak $[\text{M}]^+$ is expected at $m/z = 170.21$.

Synthesis and Reactivity

3-(2-Pyridyl)aniline is typically synthesized via palladium-catalyzed cross-coupling reactions, which are fundamental methods for forming carbon-carbon and carbon-nitrogen bonds.

Synthetic Pathways

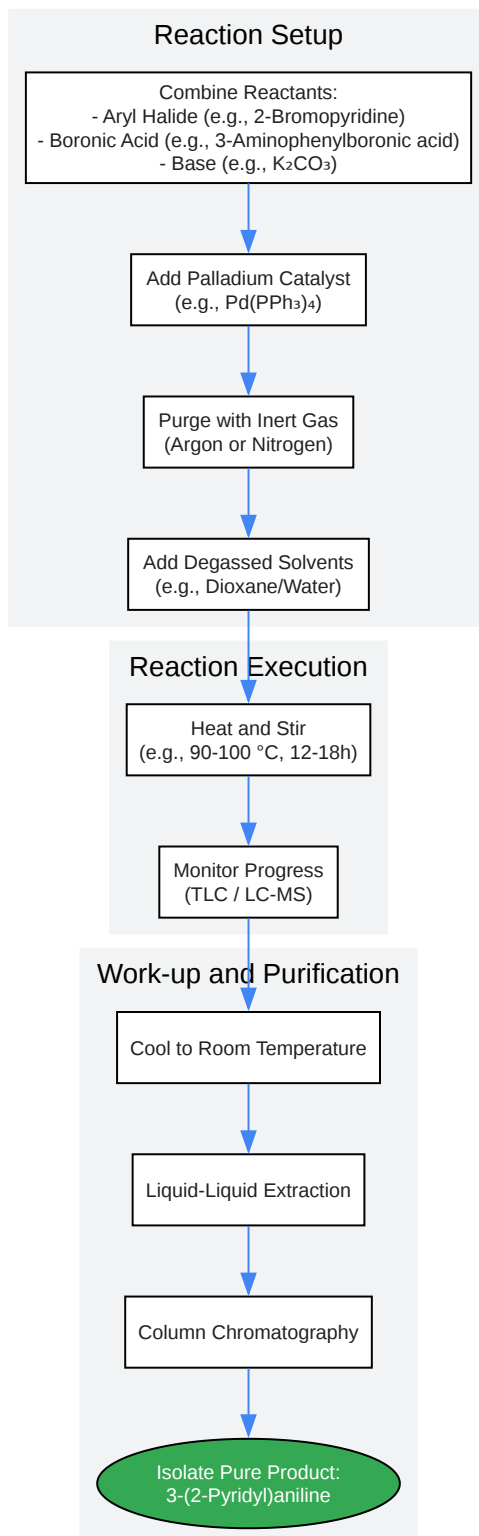
The most common and robust methods for synthesizing pyridyl-aniline scaffolds are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

- Suzuki-Miyaura Coupling:** This reaction involves the coupling of an aryl halide with an organoboron compound. For **3-(2-Pyridyl)aniline**, this could be achieved by reacting 2-bromopyridine with 3-aminophenylboronic acid or, alternatively, 3-bromoaniline with 2-pyridylboronic acid.^{[2][3]}

- Buchwald-Hartwig Amination: This method directly forms the C-N bond by coupling an aryl halide with an amine.^{[4][5]} The synthesis could involve the reaction of 3-bromopyridine with aniline under palladium catalysis, though this approach may present challenges in regioselectivity and is less common for this specific isomer.

A logical workflow for the Suzuki-Miyaura synthesis is depicted below.

General Suzuki-Miyaura Synthesis Workflow

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Caption: General Suzuki-Miyaura Synthesis Workflow.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol for the synthesis of a pyridyl-aniline derivative, adapted for **3-(2-Pyridyl)aniline**.^[2]

Materials:

- 2-Bromopyridine (1.0 equiv)
- 3-Aminophenylboronic acid (1.2 equiv)
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
- Potassium Carbonate (K₂CO₃) (2.0 equiv)
- 1,4-Dioxane (anhydrous)
- Water (degassed)
- Ethyl Acetate
- Brine

Procedure:

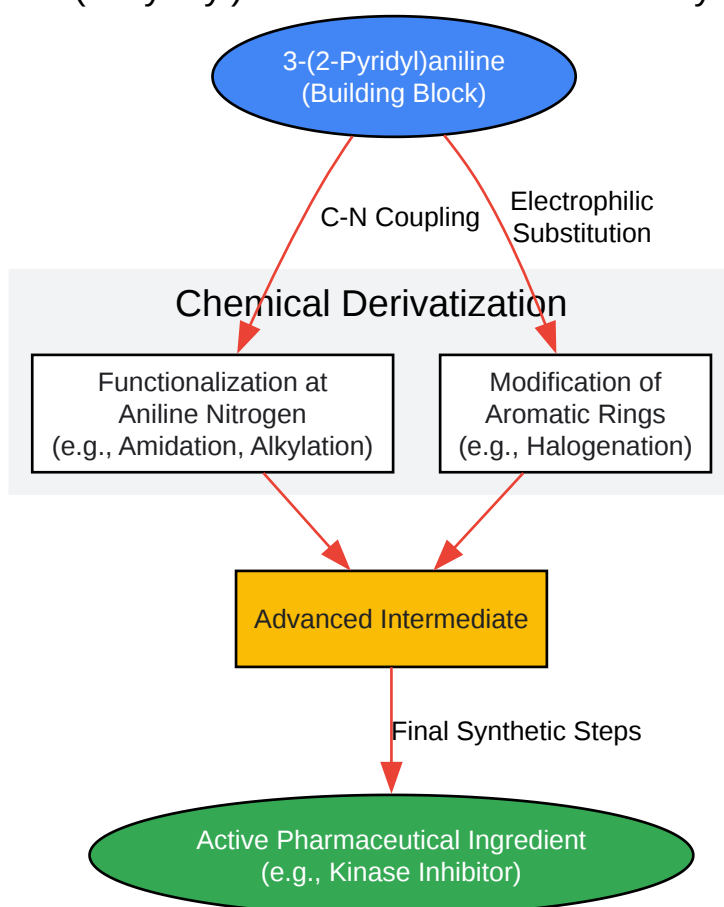
- To an oven-dried Schlenk flask containing a magnetic stir bar, add 3-aminophenylboronic acid (1.2 equiv) and potassium carbonate (2.0 equiv).
- Add 2-bromopyridine (1.0 equiv) and the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv).
- The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times.
- Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.
- Heat the reaction mixture to 90-100 °C and stir for 12-18 hours, or until TLC or LC-MS analysis indicates completion of the reaction.
- Cool the mixture to room temperature and dilute with ethyl acetate and water.

- Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield **3-(2-Pyridyl)aniline**.

Applications in Drug Discovery and Materials Science

The **3-(2-Pyridyl)aniline** scaffold is a key intermediate in the synthesis of pharmacologically active agents, particularly kinase inhibitors.

Role of 3-(2-Pyridyl)aniline in Kinase Inhibitor Synthesis



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Caption: Role in Kinase Inhibitor Synthesis.

- **Kinase Inhibitors:** The pyridyl-aniline core is adept at binding to the ATP pocket of protein kinases. The pyridine nitrogen often forms a critical hydrogen bond with the kinase hinge region, while the aniline nitrogen provides a vector for introducing side chains that can occupy adjacent hydrophobic pockets, thereby enhancing both potency and selectivity.[6]
- **Coordination Chemistry:** As a bidentate N,N'-chelating ligand, **3-(2-Pyridyl)aniline** can form stable complexes with various transition metals.[7] These metal complexes are investigated for their potential applications in catalysis, such as in cross-coupling reactions, and for their unique photophysical properties in materials science.[7][8]

Safety and Handling

3-(2-Pyridyl)aniline is classified as a hazardous substance and should be handled with appropriate precautions in a well-ventilated fume hood.

Hazard Class	GHS Classification
Acute Toxicity, Oral	H301: Toxic if swallowed [Danger]
Skin Corrosion/Irritation	H315: Causes skin irritation [Warning]
Eye Damage/Irritation	H319: Causes serious eye irritation [Warning]
STOT, Single Exposure	H335: May cause respiratory irritation [Warning]

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P280: Wear protective gloves/eye protection/face protection.
- P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- P405: Store locked up.

- P501: Dispose of contents/container to an approved waste disposal plant.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical. Storage should be in a tightly sealed container in a dry, dark, and well-ventilated place.[9]

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- To cite this document: BenchChem. [Technical Guide: 3-(2-Pyridyl)aniline (CAS: 15889-32-4)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b103558#3-2-pyridyl-aniline-cas-number-15889-32-4-properties]

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